8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline
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Overview
Description
8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a butoxy linker and a methoxy-propenyl-phenoxy substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline can be achieved through a multi-step process involving several key reactions:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Butoxy Linker: The butoxy linker can be introduced through a nucleophilic substitution reaction, where a suitable quinoline derivative is reacted with 4-bromobutyl ether under basic conditions.
Attachment of the Methoxy-Propenyl-Phenoxy Group: The final step involves the etherification of the butoxy-quinoline intermediate with 2-methoxy-4-[(E)-prop-1-enyl]phenol using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy-propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the propenyl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe for studying biological processes due to its unique structural features.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinacrine: Another quinoline derivative with antiprotozoal activity.
Uniqueness
8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives. The presence of the methoxy-propenyl-phenoxy group may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic profile.
Properties
IUPAC Name |
8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-3-8-18-12-13-20(22(17-18)25-2)26-15-4-5-16-27-21-11-6-9-19-10-7-14-24-23(19)21/h3,6-14,17H,4-5,15-16H2,1-2H3/b8-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKDNOARALXMGM-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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